Methyl 4-methyl-3-(2-phenylethenesulfonamido)benzoate
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Overview
Description
Methyl 4-methyl-3-(2-phenylethenesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a sulfonamide group containing a phenylethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(2-phenylethenesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methyl-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Sulfonamide Formation: The amine group is then reacted with phenylethenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(2-phenylethenesulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or sulfonic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Methyl 4-methyl-3-(2-phenylethenesulfonamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(2-phenylethenesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethene moiety may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Lacks the sulfonamide and phenylethene groups, resulting in different chemical properties and applications.
Methyl 3-(2-phenylethenesulfonamido)benzoate: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
Methyl 4-methyl-3-(2-phenylethenesulfonamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonamide and phenylethene moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-8-9-15(17(19)22-2)12-16(13)18-23(20,21)11-10-14-6-4-3-5-7-14/h3-12,18H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUUBTVLVNLAGZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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